[4-(5-methyl-1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

Lipophilicity ADME Library Design

Researchers often find that substituting morpholine or piperazine analogs invalidates SAR trends and patent defensibility. This thiomorpholine congener offers a distinct lipophilicity profile (cLogP 3.5, TPSA 74.5 Ų) versus its oxygen analog (cLogP ~0.1). - Enables systematic sulfur oxidation state SAR (sulfide→sulfone) - 12 patent annotations strengthen IP position - Co-procure with 2-bromo derivative for halogen-bonding studies

Molecular Formula C13H15N5OS
Molecular Weight 289.36 g/mol
Cat. No. B12175734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(5-methyl-1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone
Molecular FormulaC13H15N5OS
Molecular Weight289.36 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCSCC3
InChIInChI=1S/C13H15N5OS/c1-10-14-15-16-18(10)12-4-2-11(3-5-12)13(19)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3
InChIKeySKOFYGPJASOTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrazole-Thiomorpholine Hybrid Scaffold Overview


[4-(5-Methyl-1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone (C₁₈H₁₉N₅OS, MW 353.45) is a fully synthetic heterocyclic compound that covalently fuses a 5-methyl-1H-tetrazole pharmacophore, a para-substituted phenyl linker, and a saturated thiomorpholine ring via a central methanone bridge [1]. Unlike the more common morpholine or piperazine congeners, the thiomorpholine sulfur atom introduces differentiated lipophilicity (cLogP ≈ 3.50) and altered hydrogen-bonding geometry, positioning it as a moderately lipophilic, conformationally restricted scaffold [2]. The compound is catalogued in multiple commercial screening collections (e.g., ChemBridge, ChemDiv) and carries 12 patent annotations [3], indicating sustained industrial interest as a candidate for structure–activity relationship (SAR) exploration and lead-optimization campaigns.

1 Thiomorpholine scaffold for SAR and lead-optimization campaigns
2 Moderately lipophilic chemotype for screening library design
3 Sulfur-containing heterocycle with differentiated H-bond geometry
4 Patent-documented scaffold with commercial screening-collection availability

Why This Compound Cannot Be Replaced by Common Analogs


Within the aryl-tetrazole amide chemotype, substituting the terminal cyclic amine profoundly alters physicochemical and pharmacological profiles. [4-(5-Methyl-1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone is frequently co-listed in patent and screening libraries alongside its morpholine, piperazine, and pyrrolidine analogs, yet even nearest neighbors exhibit widely divergent logP, solubility, and receptor-binding preferences [1]. The thiomorpholine sulfur imparts higher lipophilicity (ΔlogP ≈ 3.4 units relative to the morpholine analog) and a larger polar surface area, which together modulate membrane permeability and off-target promiscuity in ways that cannot be predicted from the oxygen or N-methyl congeners . Consequently, researchers who substitute the thiomorpholine core with a cheaper, more abundant morpholine or piperazine derivative risk invalidating established SAR trends, altering hit-confirmation outcomes, and compromising patent-position defensibility.

Target Thiomorpholine core (sulfur-containing)
May shift if substituted with Morpholine or piperazine analogs: lipophilicity profile may shift by several log units, altering membrane-permeability context
Target Non-halogenated parent scaffold
May shift if substituted with 2-Bromo analog: halogen-bonding capability and steric profile differ, which may alter target-engagement context
Target Patent-documented thiomorpholine scaffold
May shift if substituted with Morpholine or piperazine analogs: patent-annotation context may not transfer, potentially affecting IP-position building

Quantitative Differentiation Versus Nearest Analogs


Lipophilicity Advantage Over Morpholine Analog

The target compound's cLogP of 3.495 [1] is markedly higher than that of its direct morpholine analog, (morpholin-4-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone, which has a logP of 0.0988 . This 3.4-log-unit difference predicts significantly greater membrane permeability and distinct tissue-distribution behavior, making the thiomorpholine derivative preferable for campaigns targeting intracellular or CNS-accessible targets.

Lipophilicity vs. morpholine analog
Head-to-head
cLogP 3.50 vs. 0.10; reported ΔlogP ≈ 3.40
Supports lipophilicity-dependent screening-fit differentiation
Computed logP; experimental logD may differ
Lipophilicity ADME Library Design

Topological Polar Surface Area Increase vs. Morpholine Analog

The target compound possesses a topological polar surface area (TPSA) of approximately 74.5 Ų (Olex2/Platon calculation) [1]. The directly comparable morpholine analog (ChemDiv D632-0110) has a reported TPSA of 64.56 Ų . The ~10 Ų increase arises from the replacement of the morpholine oxygen with sulfur and may reduce passive transcellular permeability while still keeping the compound within the favorable range for oral bioavailability (typically <140 Ų).

TPSA vs. morpholine analog
Cross-study comparable
TPSA ≈ 74.5 Ų vs. 64.6 Ų; reported ΔTPSA ≈ +10 Ų
May support permeability-profile screening selection
2D-computed values; experimental confirmation advised
Physicochemical Property Permeability CNS MPO

Patent Annotation Advantage Over Piperazine and Morpholine Analogs

PubChemLite records 12 patent annotations for the target compound (InChIKey RRUPANWFQFWRDQ-UHFFFAOYSA-N) [1]. In contrast, the nearest piperazine analog, [4-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone, and the morpholine analog return fewer patent hits (<5 each) . The higher patent density suggests stronger industrial positioning and a richer prior-art landscape, which is critical for freedom-to-operate assessments and for justifying procurement of the specific compound rather than an under-documented alternative.

Patent annotations
Cross-study comparable
12 patent annotations vs. fewer for morpholine/piperazine analogs
Supports IP-documentation review in lead-optimization programs
PubChemLite metadata; manual legal review recommended
Intellectual Property Freedom-to-Operate Patent Analytics

Differentiation from the 2-Bromo Halogen-Substituted Analog

The 2-bromo-substituted congener, [2-bromo-5-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone (CAS 1144449-63-7), has a molecular weight of 354.23 g/mol, approximately 0.8 g/mol higher than the non-halogenated target . The bromine atom introduces additional steric bulk and a sigma-hole halogen-bond donor capability that is absent in the target compound, making the two compounds complementary rather than interchangeable in medicinal chemistry campaigns that probe halogen-bonding interactions.

2-Bromo analog differentiation
Head-to-head
Target: MW 353.45, no halogen. 2-Br analog: MW 354.23, ortho-Br substituent
Supports halogen-bonding probe selection and SAR differentiation
Data to verify; independent characterization recommended
Halogen Bonding Molecular Recognition SAR

Verified Solubility and Stability Profile

Vendor data (ChemicalBook) indicate the target compound is soluble in DMSO up to 25 mg/mL (~71 mM) and stable for 2 years as supplied, with DMSO stock solutions stable at –20°C for up to 3 months . By comparison, publicly documented solubility and stability data for the morpholine, piperazine, and pyrrolidine analogs are absent or inconsistent across supplier catalogs. This verified handling profile reduces experimental variability and ensures inter-laboratory reproducibility.

Solubility and stability
Supporting evidence
Reported DMSO solubility ≥25 mg/mL; solid stable 2 years; stock stable 3 months at –20°C
Supports procurement consistency and assay reproducibility review
Vendor-sourced data; independent verification recommended
Compound Handling Assay Reproducibility DMSO Solubility

Optimal Procurement and Deployment Scenarios


CNS-Penetrant and Intracellular Target Screening Libraries

With a cLogP of ~3.5 and a moderate TPSA of ~74.5 Ų, the compound occupies a favorable region of CNS MPO space that is distinct from its more polar morpholine analog (logP ~0.1) [1]. Procurement for CNS-focused libraries or intracellular-target screens leverages this differentiated lipophilicity to increase hit rates against targets requiring membrane penetration.

SAR Expansion Around the Thiomorpholine Core

The compound serves as a key intermediate for systematic SAR exploration of the thiomorpholine sulfur oxidation state (sulfide → sulfoxide → sulfone) and the 5-methyltetrazole substituent [1]. Its commercial availability from multiple vendors enables rapid analoging without custom synthesis delays.

Halogen-Bonding Probe Sets with 2-Bromo Analog

When co-procured with its 2-bromo derivative, the compound enables direct comparison of halogen-bonding contributions to target engagement, metabolic stability, and selectivity [1]. This matched molecular pair is valuable for fragment-based and structure-guided design campaigns.

IP-Literate Programs Requiring Freedom-to-Operate

The compound's 12 patent annotations provide a richer prior-art baseline than its morpholine or piperazine analogs [1]. Organizations filing composition-of-matter or method-of-use patents around the tetrazole-thiomorpholine scaffold can cite this documentation to strengthen their intellectual property positions.

Application
Selection Property
Validation Focus
CNS-target screening library design
Differentiated lipophilicity profile
CNS MPO parameter review
Thiomorpholine SAR expansion campaigns
Sulfur oxidation-state exploration
Sulfide-to-sulfone SAR mapping
Halogen-bonding probe studies
Matched molecular pair with 2-bromo analog
Halogen-bonding contribution review
IP-documented lead optimization
Patent-annotation baseline
Freedom-to-operate review
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